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Compound of Interest

Compound Name: 4-Fluoro-2-(hydroxymethyl)phenol

Cat. No.: B1311887 Get Quote

4-Fluoro-2-(hydroxymethyl)phenol: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential

biological properties of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). This

fluorinated phenolic compound is of interest to the scientific community, particularly in the fields

of medicinal chemistry and drug development, due to its structural similarity to biologically

active molecules. This document compiles available data on its properties, proposes

experimental protocols based on related compounds, and outlines potential research

applications.

Chemical and Physical Properties
4-Fluoro-2-(hydroxymethyl)phenol, also known as 5-Fluoro-2-hydroxybenzyl alcohol, is a

solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a

fluorine atom at the para position and a hydroxymethyl group at the ortho position relative to

the hydroxyl group.
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Property Value Source(s)

IUPAC Name
4-Fluoro-2-

(hydroxymethyl)phenol
[2]

Synonyms

5-Fluoro-2-hydroxybenzyl

alcohol, Benzenemethanol, 5-

fluoro-2-hydroxy-

[2]

CAS Number 2357-33-7 [2]

Molecular Formula C₇H₇FO₂ [2]

Molecular Weight 142.13 g/mol [2]

Appearance Solid [1]

Physicochemical Data
Quantitative data for some physicochemical properties of 4-Fluoro-2-(hydroxymethyl)phenol
are not readily available in the literature. The following table includes reported values and

estimated data based on structurally similar compounds.
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Property Value Notes Source(s)

Melting Point 69-71 °C Experimental value. [1]

Boiling Point Not available -

Solubility Not available

Likely soluble in polar

organic solvents like

methanol, ethanol,

and DMSO. Solubility

in water is expected to

be limited but

enhanced by the

hydroxyl and

hydroxymethyl

groups. The related

compound 4-

hydroxybenzyl alcohol

is soluble in water (6.7

mg/ml at 20°C),

dioxane (100 mg/ml),

1N NaOH (50 mg/ml),

DMSO, and methanol.

[3]

pKa Not available

The pKa of 4-

fluorophenol is

reported as 9.89. The

presence of the

electron-withdrawing

hydroxymethyl group

at the ortho position is

expected to slightly

decrease the pKa of

the phenolic hydroxyl

group, making it a

slightly stronger acid

than 4-fluorophenol.
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Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and characterization

of 4-Fluoro-2-(hydroxymethyl)phenol. While full spectral data with assignments are not

publicly available, references to GC-MS and IR spectra exist in databases.[2] The following are

predicted and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The

aromatic region will display complex splitting patterns due to the fluorine-proton and proton-

proton couplings.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen

atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C-F,

and aromatic C-H and C=C bonds.

Functional Group Expected Wavenumber (cm⁻¹)

O-H (Phenolic and Alcoholic) 3600-3200 (broad)

C-H (Aromatic) 3100-3000

C-H (Aliphatic) 2950-2850

C=C (Aromatic) 1600-1450

C-O (Phenolic and Alcoholic) 1260-1000

C-F 1250-1000

Mass Spectrometry (MS)
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The mass spectrum obtained by GC-MS is expected to show a molecular ion peak (M⁺) at m/z

= 142.13.[2] Key fragmentation patterns would likely involve the loss of the hydroxymethyl

group (-CH₂OH) and other characteristic fragments of the phenolic structure.

Experimental Protocols
Detailed and validated experimental protocols for the synthesis, purification, and analysis of 4-
Fluoro-2-(hydroxymethyl)phenol are not extensively reported. The following sections provide

generalized methodologies based on standard organic chemistry techniques and protocols for

analogous compounds.

Synthesis
A plausible synthetic route to 4-Fluoro-2-(hydroxymethyl)phenol is the hydroxymethylation of

4-fluorophenol. This reaction can be achieved by reacting 4-fluorophenol with formaldehyde

under basic conditions.

Reaction Scheme:

4-Fluorophenol 4-Fluoro-2-(hydroxymethyl)phenol
HCHO, Base

Click to download full resolution via product page

Figure 1. Proposed synthesis of 4-Fluoro-2-(hydroxymethyl)phenol.

Experimental Procedure (Proposed):

Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent (e.g., water or an

alcohol/water mixture), add a stoichiometric excess of an aqueous solution of formaldehyde

(37 wt. %).

Base Addition: Slowly add a base (e.g., sodium hydroxide or potassium carbonate) to the

reaction mixture while maintaining the temperature at or below room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-
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performance liquid chromatography (HPLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize

it with a dilute acid (e.g., HCl).

Extraction: Extract the product into an organic solvent such as ethyl acetate.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification
The crude 4-Fluoro-2-(hydroxymethyl)phenol can be purified by recrystallization or column

chromatography.

Recrystallization Protocol (General):

Solvent Selection: Screen for a suitable solvent system. An ideal solvent would dissolve the

compound sparingly at room temperature but completely at an elevated temperature.

Mixtures of solvents like ethyl acetate/hexanes or toluene/heptane can be tested.

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization

solvent.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and heat for a short period.

Hot Filtration: Filter the hot solution to remove any insoluble impurities.

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further

cooling in an ice bath to induce crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold solvent, and dry under vacuum.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at a suitable wavelength (e.g., 280 nm).

Injection Volume: 10 µL.

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a

suitable solvent to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification (General Protocol):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: An appropriate temperature gradient to ensure good separation.

Mass Spectrometer: Operated in electron ionization (EI) mode.

Biological Activity and Drug Development Potential
While there is no specific information on the biological activity or signaling pathways of 4-
Fluoro-2-(hydroxymethyl)phenol, its structural features suggest potential areas of

investigation for drug development professionals.

Rationale for Interest in Drug Discovery
Phenolic Scaffold: Phenolic moieties are present in a wide range of biologically active natural

products and synthetic drugs.[4] They can act as hydrogen bond donors and acceptors,

which is crucial for molecular recognition at biological targets.

Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the

physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://analytical.chem.ut.ee/HA_UT/Aqueous_pKa_values_of_Fluorocompounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lipophilicity, and binding affinity.

Structural Similarity to Known Bioactive Molecules: The related compound, 2-fluoro-4-

(hydroxymethyl)phenol, is utilized in the synthesis of inhibitors for enzymes like acetyl-CoA

carboxylase. This suggests that 4-Fluoro-2-(hydroxymethyl)phenol could also serve as a

building block for developing enzyme inhibitors.

Proposed Experimental Workflow for Biological
Evaluation
The following diagram outlines a general workflow for the initial biological evaluation of 4-
Fluoro-2-(hydroxymethyl)phenol.
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Initial Screening
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Lead Optimization

Compound Synthesis
and Purification

Broad Panel of In vitro Assays
(e.g., kinase, protease, GPCR panels)

Cytotoxicity Profiling
(e.g., against cancer cell lines)

Target Identification
(e.g., affinity chromatography, proteomics)

Mechanism of Action (MoA) Studies
(e.g., signaling pathway analysis)

Structure-Activity Relationship (SAR) Studies
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Figure 2. A proposed workflow for the biological evaluation of 4-Fluoro-2-
(hydroxymethyl)phenol.

Safety and Handling
4-Fluoro-2-(hydroxymethyl)phenol should be handled with appropriate safety precautions in

a laboratory setting. The hazard statements for a similar compound include H302 (Harmful if

swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May
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cause respiratory irritation).[1] It is recommended to use personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, when handling this compound. Work should be

conducted in a well-ventilated area or a fume hood.

Conclusion
4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with potential applications in

research and development, particularly in the synthesis of novel bioactive molecules. This

guide has summarized its known physical and chemical properties and provided proposed

experimental protocols based on available information for related compounds. Further research

is required to fully elucidate its spectral characteristics, physicochemical properties, and

biological activities to realize its full potential in drug discovery and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1311887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

